molecular formula C28H42N4O6 B190309 Kukoamin A CAS No. 75288-96-9

Kukoamin A

Katalognummer: B190309
CAS-Nummer: 75288-96-9
Molekulargewicht: 530.7 g/mol
InChI-Schlüssel: IOLDDENZPBFBHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Kukoamine A (KuA) is a bioactive compound that has been identified as having significant effects on several targets. One of the primary targets of KuA is Glycogen Phosphorylase (PYGM) . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose. KuA has also been found to inhibit trypanothione reductase , an enzyme that is essential for the survival of certain parasites .

Mode of Action

KuA interacts with its targets in several ways. It has been found to regulate PYGM, which is associated with a maximum number of active ingredients of Lycium Chinense Mill (LC), a plant from which KuA is extracted . By inhibiting trypanothione reductase, KuA exhibits antihypertensive activity . Furthermore, KuA has been shown to attenuate lipopolysaccharide-induced apoptosis, extracellular matrix degradation, and inflammation in nucleus pulposus cells by activating the PI3K/Akt pathway .

Biochemical Pathways

KuA affects several biochemical pathways. It has been found to increase acylcarnitines and reduce systemic inflammation . It also regulates nuclear transcription factors such as NF-κB and/or PPAR to reduce inflammation and facilitate a shift toward metabolic and inflammatory homeostasis . In addition, KuA has been shown to improve osteogenic differentiation and mineralization in cell experiments .

Pharmacokinetics

A study on kukoamine b, a compound similar to kua, found that it had a mean elimination half-life of 340–488 hours, a clearance of 935–1349 L/h, and a distribution volume of 4574–10190 L . The average accumulation ratios of area under the plasma concentration–time curve and maximum plasma concentration were 1.06 and 1.02, respectively .

Result of Action

KuA has been found to have several molecular and cellular effects. In vivo, KuA treatment significantly increased the bone mineral density and improved bone microarchitecture . It also increased mRNA expression of osteoblastic differentiation-related genes in ovariectomized mice and protected against cell apoptosis, oxidative stress level, and inflammation . In vitro, KuA significantly improved osteogenic differentiation and mineralization in cell experiments .

Action Environment

The action of KuA can be influenced by various environmental factors. For instance, the pH value can affect the IC50 values of KuA in PTIO•-scavenging assays . .

Biochemische Analyse

Biochemical Properties

Kukoamine A inhibits Trypanothione Reductase (TR) as a mixed inhibitor . It shows no significant inhibition of human glutathione reductase . Kukoamine A is identified as the highest active ingredient in LC and regulates Glycogen Phosphorylase (PYGM) .

Cellular Effects

Kukoamine A has been found to have significant effects on various types of cells. For instance, it inhibits colony formation of U251 and WJ1 glioblastoma cells in a concentration-dependent manner . It halts the cell cycle at the G0/G1 phase and induces apoptosis when used at concentrations of 60 and 80 µg/ml . Kukoamine A also induces autophagy and increases cell viability in an SH-SY5Y cell model of MPP-induced injury .

Molecular Mechanism

Kukoamine A exerts its effects at the molecular level through various mechanisms. It increases the number of dopamine neurons in the substantia nigra and striatum, decreases α-synuclein expression, and improves motor function in an MPTP mouse model of Parkinson’s disease when administered at a dose of 20 mg/kg per day .

Temporal Effects in Laboratory Settings

It has been observed that Kukoamine A has long-term effects on cellular function, such as increasing cell viability in an SH-SY5Y cell model of MPP-induced injury .

Dosage Effects in Animal Models

The effects of Kukoamine A vary with different dosages in animal models. For instance, it improves motor function in an MPTP mouse model of Parkinson’s disease when administered at a dose of 20 mg/kg per day .

Metabolic Pathways

It has been found that Kukoamine A regulates Glycogen Phosphorylase (PYGM) .

Transport and Distribution

It has been observed that Kukoamine A increases cell viability in an SH-SY5Y cell model of MPP-induced injury , suggesting that it may be effectively transported and distributed within these cells.

Subcellular Localization

It has been observed that Kukoamine A increases cell viability in an SH-SY5Y cell model of MPP-induced injury , suggesting that it may be effectively localized within these cells.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Kukoamin A kann durch direkte selektive Acylierung der primären Aminofunktionen von Spermin mit isolierbaren Succinimidylcinnamaten, gefolgt von katalytischer Hydrierung synthetisiert werden . Diese Methode liefert hohe Ausbeuten an this compound und seinen Analogen, was sie für Struktur-Aktivitätsbeziehungsstudien geeignet macht.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound umfasst die Extraktion der Verbindung aus Lycium chinense unter Verwendung von Lösungsmittelextraktionsmethoden. Das Pflanzenmaterial wird typischerweise getrocknet und gemahlen, bevor es einer Lösungsmittelextraktion mit Ethanol oder Methanol unterzogen wird. Der Extrakt wird dann mit chromatographischen Verfahren gereinigt, um this compound zu isolieren .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Es wurde gezeigt, dass es an antioxidativen Wegen beteiligt ist, darunter Elektronenübertragung, Protonenübertragung, Wasserstoffatomübertragung und Radikaladduktbildung .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Wasserstoffperoxid für Oxidationsreaktionen und Reduktionsmittel wie Natriumborhydrid für Reduktionsreaktionen. Die Bedingungen für diese Reaktionen beinhalten typischerweise milde Temperaturen und einen neutralen bis leicht sauren pH-Wert .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen seine oxidierten und reduzierten Formen sowie verschiedene substituierte Derivate. Diese Produkte behalten die bioaktiven Eigenschaften von this compound und werden oft auf ihre verbesserten pharmakologischen Wirkungen untersucht .

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig auf seine wissenschaftlichen Forschungsanwendungen in verschiedenen Bereichen untersucht:

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Wege aus. Es wurde gezeigt, dass es zelluläre Entzündungsreaktionen und Apoptose hemmt, indem es die Spiegel von microRNA-302b-3p herunterreguliert, wodurch Knorpelzellschäden, die durch Interleukin-1-beta induziert werden, reduziert werden . Zusätzlich moduliert this compound die Phosphorylierung von Proteinen im PI3K/Akt/GSK-3β-Signalweg, was zu seinen neuroprotektiven Wirkungen beiträgt .

Analyse Chemischer Reaktionen

Types of Reactions

Kukoamine A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has been shown to participate in antioxidant pathways, including electron-transfer, proton-transfer, hydrogen atom transfer, and radical-adduct-formation .

Common Reagents and Conditions

Common reagents used in the reactions involving Kukoamine A include hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. The conditions for these reactions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from the reactions of Kukoamine A include its oxidized and reduced forms, as well as various substituted derivatives. These products retain the bioactive properties of Kukoamine A and are often studied for their enhanced pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Kukoamin A gehört zu einer Familie von phenolischen Polyaminen, darunter Kukoamin B, C und D . Im Vergleich zu seinen Analogen zeigt this compound in verschiedenen Assays durchweg höhere antioxidative und zytoprotektive Wirkungen . Kukoamin B beispielsweise hat in Fe2±-Chelatisierungs- und Radikaladduktbildungswegen größere Potenziale gezeigt, wodurch es in Bezug auf den Zellschutz überlegen ist . Die einzigartigen strukturellen Eigenschaften von this compound tragen zu seinen besonderen pharmakologischen Eigenschaften bei, die es von anderen ähnlichen Verbindungen abheben.

Ähnliche Verbindungen

Die einzigartige Kombination von antioxidativen, entzündungshemmenden und neuroprotektiven Eigenschaften von this compound macht es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

Kukoamine A (KuA) is a bioactive compound derived from the root bark of Lycium chinense, recognized for its diverse pharmacological properties. This article explores the biological activities of KuA, emphasizing its anti-inflammatory, antioxidant, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

Kukoamine A is classified as a spermine alkaloid conjugated with dihydrocaffeic acid. Its chemical structure contributes to its biological activities, particularly in modulating cellular pathways involved in inflammation and apoptosis.

1. Anti-inflammatory Effects

KuA exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the activation of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), two key regulators of inflammatory responses. In a study involving lipopolysaccharide (LPS)-induced nucleus pulposus cells, KuA treatment led to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its potential to mitigate inflammation in degenerative conditions .

Inflammatory Cytokines Control Group LPS Group LPS + KuA Group
TNF-αLowHighSignificantly lower
IL-6LowHighSignificantly lower

2. Antioxidant Activity

KuA's antioxidant properties are crucial for protecting cells from oxidative stress. It has been shown to inhibit reactive oxygen species (ROS) production and enhance the activity of antioxidant enzymes. This activity is particularly beneficial in neuroprotection, where KuA prevents neuronal apoptosis following oxidative damage induced by radiation .

3. Neuroprotective Effects

In preclinical studies, KuA demonstrated neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells exposed to harmful stimuli. It preserved hippocampal neurogenesis in animal models subjected to whole-brain irradiation, suggesting its potential application in treating radiation-induced brain injury .

4. Anticancer Properties

Kukoamine A has shown promise as an anticancer agent, particularly against glioblastoma cells. In vitro studies revealed that KuA inhibited cell proliferation and migration by inducing apoptosis and altering cell cycle progression. The compound was found to downregulate the expression of 5-lipoxygenase (5-LOX) and CCAAT/enhancer-binding protein β (C/EBPβ), which are involved in cancer cell survival and metastasis .

Cell Line IC50 (μg/mL) Effect on Migration
U251 (GBM)73.4Significant inhibition
WJ1 (GBM)22.1Significant inhibition

The mechanisms underlying the biological activities of Kukoamine A involve several key signaling pathways:

  • PI3K/Akt Pathway: KuA activates the PI3K/Akt pathway, which plays a critical role in cell survival and metabolism. Inhibition of this pathway reversed the protective effects of KuA on LPS-induced inflammation and apoptosis in nucleus pulposus cells .
  • Regulation of Apoptotic Proteins: KuA modulates the expression of apoptotic proteins such as Bax, Bcl-2, and caspases, promoting apoptosis in cancer cells while protecting healthy cells from oxidative damage .

Case Studies

Several case studies have highlighted the efficacy of Kukoamine A:

  • Neuroprotection Against Radiation: In a rat model, KuA administration following whole-brain irradiation significantly reduced neuroinflammation and preserved cognitive function compared to untreated controls .
  • Inhibition of Glioblastoma Growth: A study on human glioblastoma cells demonstrated that treatment with KuA resulted in marked reductions in cell viability and migration, indicating its potential as a therapeutic agent for aggressive brain tumors .

Eigenschaften

IUPAC Name

3-(3,4-dihydroxyphenyl)-N-[3-[4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butylamino]propyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N4O6/c33-23-9-5-21(19-25(23)35)7-11-27(37)31-17-3-15-29-13-1-2-14-30-16-4-18-32-28(38)12-8-22-6-10-24(34)26(36)20-22/h5-6,9-10,19-20,29-30,33-36H,1-4,7-8,11-18H2,(H,31,37)(H,32,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLDDENZPBFBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCCCNCCCCNCCCNC(=O)CCC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N4O6
Record name Kukoamine A
Source Wikipedia
URL https://en.wikipedia.org/wiki/Kukoamines
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318256
Record name Kukoamine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75288-96-9
Record name Kukoamine A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75288-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kukoamine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kukoamine A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YM64FBW2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Kukoamine A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030392
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Kukoamine A
Reactant of Route 2
Kukoamine A
Reactant of Route 3
Reactant of Route 3
Kukoamine A
Reactant of Route 4
Kukoamine A
Reactant of Route 5
Kukoamine A
Reactant of Route 6
Kukoamine A
Customer
Q & A

ANone: Kukoamine A exhibits its effects through multiple pathways. Studies have shown that it can:

  • Activate the Akt/GSK-3β pathway: This pathway is involved in cell survival, proliferation, and metabolism. Activation of this pathway by Kukoamine A has been shown to protect against myocardial ischemia-reperfusion injury [, ] and attenuate lipopolysaccharide-induced apoptosis and inflammation in nucleus pulposus cells [].
  • Inhibit C-C motif chemokine receptor 5 (CCR5): CCR5 plays a role in inflammatory responses. Kukoamine A's inhibition of CCR5 has been linked to its protective effects against lipopolysaccharide-induced lung injury [].
  • Act as a μ-opioid receptor agonist: Kukoamine A's binding to this receptor may contribute to its analgesic and anti-inflammatory effects [].
  • Inhibit trypanothione reductase (TR): This enzyme is essential for the survival of certain parasites, making it a potential drug target. Kukoamine A's selective inhibition of TR makes it a promising lead for anti-parasitic drug development [].

ANone: The downstream effects of Kukoamine A vary depending on the specific target and cell type involved. Some observed effects include:

  • Reduced oxidative stress: Kukoamine A has been shown to reduce oxidative stress markers such as reactive oxygen species (ROS) and malondialdehyde (MDA) [, , , , ].
  • Suppressed inflammation: Kukoamine A can decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [, , , , , ].
  • Inhibition of apoptosis: Kukoamine A can protect against cell death induced by various stimuli, including hypoxia/reoxygenation and lipopolysaccharide [, , , ].
  • Modulation of extracellular matrix degradation: Kukoamine A has been shown to attenuate the degradation of extracellular matrix components such as collagen II in nucleus pulposus cells [].

ANone: The molecular formula of Kukoamine A is C34H52N4O8, and its molecular weight is 648.8 g/mol.

A: Spectroscopic data, including NMR and mass spectrometry data, for Kukoamine A can be found in the literature. For instance, LC-MS/MS analysis was employed to identify and characterize Kukoamine A and its metabolites in Lycii Cortex [].

ANone: Studies investigating Kukoamine A analogs have provided insights into the structure-activity relationships:

  • Polyamine chain length: The spermine derivative (Kukoamine A) showed mixed inhibition of trypanothione reductase, while the corresponding spermidine derivative exhibited purely competitive inhibition [].
  • Acyl substituent: The nature and position of the acyl substituent on the polyamine backbone significantly impacted the inhibitory potency against trypanothione reductase []. Replacing dihydrocaffeic acid units with O,O′-dimethylcaffeic acid units in Kukoamine A yielded analogs with potent lipoxygenase inhibitory and anti-inflammatory activities [].

ANone: Various cell-based assays have been employed to investigate the effects of Kukoamine A, including:

  • Human alveolar basal epithelial cells (HABECs): To study the effects of Kukoamine A on Mycoplasma pneumoniae pneumonia [].
  • Rat nucleus pulposus cells (NPCs): To investigate the role of Kukoamine A in intervertebral disc degeneration [].
  • Human keratinocyte cell lines (HaCaT): To assess the protective effects of Kukoamine A against trans-2-nonenal-induced cell damage [].
  • Human glioblastoma cells: To evaluate the inhibitory effects of Kukoamine A on tumor cell growth and migration [].

ANone: Several animal models have been utilized to evaluate the effects of Kukoamine A:

  • Spontaneously Hypertensive Rats (SHRs): To assess the antihypertensive effects of Kukoamine A and related compounds [, , ].
  • Mouse model of lipopolysaccharide-induced lung injury: To investigate the protective effects of Kukoamine A in lung injury [].
  • Rat model of carrageenan-induced paw edema: To evaluate the anti-inflammatory effects of Kukoamine A and its analogs [, ].
  • Rat model of myocardial ischemia-reperfusion injury: To study the cardioprotective effects of Kukoamine A [, ].
  • Mouse model of sepsis: To investigate the therapeutic potential of Kukoamine B in sepsis [, , ].
  • 6-OHDA-induced Parkinson's disease model: To explore the neuroprotective effects of Kukoamine A in Parkinson's disease [, ].
  • Ovariectomized mice: To evaluate the anti-osteoporotic effects of Kukoamine B [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.